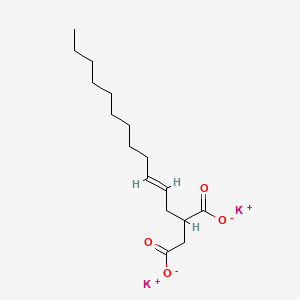

Dipotassium dodec-2-enylsuccinate

Description

Dipotassium dodec-2-enylsuccinate (CAS: 57195-28-5) is a potassium salt of a succinic acid derivative substituted with a dodec-2-enyl chain. Its molecular formula is C₁₆H₂₆K₂O₄, with a molecular weight of 372.6 g/mol. The compound features a 12-carbon unsaturated alkyl chain (dodec-2-enyl) esterified to the succinate backbone, with two potassium counterions enhancing its solubility in aqueous environments . It is commercially available through suppliers like BuGuCh & Partners, indicating its industrial relevance in sectors such as surfactants, emulsifiers, or specialty chemicals .

Properties

CAS No. |

57170-07-7 |

|---|---|

Molecular Formula |

C16H26K2O4 |

Molecular Weight |

360.57 g/mol |

IUPAC Name |

dipotassium;2-[(E)-dodec-2-enyl]butanedioate |

InChI |

InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b11-10+;; |

InChI Key |

AQWHEUOSFAMWCV-BGNBUWATSA-L |

SMILES |

CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Isomeric SMILES |

CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Other CAS No. |

57170-07-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural Comparison

*Critical Micelle Concentration (CMC): Longer alkyl chains (e.g., C18 vs. C12) typically reduce CMC, enhancing surfactant efficiency .

Key Observations:

Alkyl Chain Length and Unsaturation: this compound’s C12 chain offers a balance between hydrophobicity and solubility, whereas the C18 chain in dipotassium octadec-2-enylsuccinate increases hydrophobicity, likely improving its performance in nonpolar systems . The unsaturated double bond (enyl group) in both compounds enhances flexibility and interfacial activity compared to saturated analogs.

Cation Effects :

- Potassium salts generally exhibit higher solubility in water than sodium salts due to larger ionic radii and lower charge density. This may explain the preference for dipotassium salts in applications requiring rapid dissolution .

- Docusate sodium (a sodium salt) is prevalent in pharmaceuticals due to sodium’s biocompatibility, whereas potassium salts may be favored in industrial processes .

Branching vs. Linearity :

- The branched 2-ethylhexyl group in docusate sodium reduces crystallinity, improving its efficacy as a stool softener. In contrast, linear alkyl chains (as in dodec-2-enylsuccinate) may enhance packing efficiency in micelles, beneficial for detergents .

Table 2: Application Profiles

Key Findings:

- Dipotassium Octadec-2-enylsuccinate: Market reports highlight its use in heavy-duty emulsifiers, with projected growth in emerging economies .

- Docusate Sodium : Regulatory compliance (e.g., USP standards) ensures its dominance in medical applications, unlike the potassium analogs, which lack pharmaceutical-grade certifications .

Performance in Specific Contexts

Solubility and Stability :

Q & A

Q. What are the established synthesis protocols for dipotassium dodec-2-enylsuccinate, and how can purity and yield be optimized?

Methodological Answer: Synthesis typically involves neutralization of dodec-2-enylsuccinic acid with potassium hydroxide under controlled pH conditions. Key steps include stoichiometric titration to ensure complete salt formation, followed by recrystallization from aqueous ethanol to enhance purity. Yield optimization requires monitoring reaction temperature (e.g., 25–40°C) and solvent-to-reactant ratios. Purity can be verified via potentiometric titration or ion chromatography .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: X-ray crystallography is critical for determining crystal structure and unit cell parameters (e.g., space group P-1 with cell dimensions a = 12.946 Å, b = 13.171 Å, c = 14.246 Å) . Complementary techniques include nuclear magnetic resonance (NMR) for confirming proton environments and Fourier-transform infrared spectroscopy (FTIR) for identifying carboxylate and alkene functional groups.

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer: Stability studies require preparing buffer solutions (e.g., phosphate buffers at pH 4.0–9.0) and incubating the compound under controlled temperatures. Sampling intervals (e.g., 0, 7, 14 days) should be paired with HPLC analysis to quantify degradation products. Statistical tools like ANOVA can evaluate pH-dependent stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational modeling results?

Methodological Answer: Discrepancies in unit cell parameters or space group symmetry should prompt re-evaluation of computational inputs (e.g., force fields, solvent models). Cross-validation with experimental data (e.g., R-factor refinement using R(Fo) < 0.08 for high-quality datasets) is essential. Advanced methods like Hirshfeld surface analysis can reconcile packing efficiencies .

Q. What methodological approaches are effective in studying the compound’s interactions with pharmaceutical excipients?

Methodological Answer: Co-formulation studies using techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can detect incompatibilities. For mucoadhesive formulations (e.g., alginate microspheres), compatibility testing involves assessing viscosity changes and ionic interactions under simulated physiological conditions .

Q. How should statistical methods be applied to ensure reproducibility in spectroscopic data analysis?

Methodological Answer: Data reproducibility requires rigorous preprocessing (e.g., baseline correction, noise reduction) and multivariate analysis (e.g., principal component analysis for NMR peak alignment). Confidence intervals should be calculated for peak intensities, and cross-validation techniques (e.g., k-fold) must confirm model robustness .

Q. What strategies mitigate challenges in quantifying trace impurities during synthesis?

Methodological Answer: High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for detecting sub-1% impurities. Method validation should include spike-recovery experiments and limit of detection (LOD) calculations. For ionizable impurities, ion-pair chromatography enhances separation efficiency .

Data Analysis and Reporting

Q. How can researchers address data variability in stability studies caused by solvent disorder (e.g., hydrated or solvated crystal forms)?

Methodological Answer: Solvent disorder in crystallographic data (e.g., disordered DMF or H2O molecules) necessitates using SQUEEZE algorithms in refinement software (e.g., PLATON) to model electron density. Reporting should include occupancy factors and thermal displacement parameters for disordered solvent molecules .

Q. What frameworks ensure ethical and rigorous data presentation in publications?

Q. How can systematic reviews critically evaluate conflicting findings on the compound’s physicochemical properties?

Methodological Answer: Apply PRISMA guidelines to screen studies, focusing on methodological quality (e.g., sample size, instrumentation calibration). Meta-analysis tools (e.g., RevMan) can pool data on properties like solubility or logP, while subgroup analyses explore heterogeneity sources (e.g., synthesis protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.